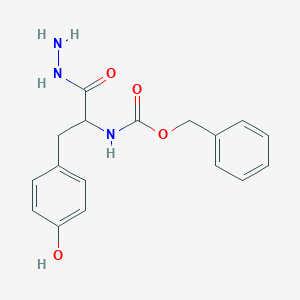

(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate

説明

(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a hydrazinyl group, a hydroxyphenyl group, and a carbamate group, making it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the hydrazinyl intermediate: This step involves the reaction of a suitable hydrazine derivative with a protected amino acid to form the hydrazinyl intermediate.

Coupling with benzyl carbamate: The hydrazinyl intermediate is then coupled with benzyl carbamate under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The hydrazinyl group can be reduced to form amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the hydrazinyl group can produce amine derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anti-inflammatory Activity

Research has indicated that compounds similar to (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate exhibit significant anti-inflammatory properties. These compounds often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, studies have shown that certain derivatives demonstrate selective COX-II inhibition with IC50 values as low as 6.5 μM, indicating their potential as anti-inflammatory agents in treating conditions like arthritis and cardiovascular diseases .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have synthesized derivatives of hydrazine carbamates that were tested against a range of bacterial strains, including both Gram-positive and Gram-negative organisms. The results indicated enhanced antimicrobial activity, particularly for compounds containing aromatic amino acids like tryptophan and phenylalanine. These derivatives showed inhibitory zones comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .

1.3 Anticancer Properties

In the realm of oncology, this compound has been investigated for its cytotoxic effects against various cancer cell lines. The structure–activity relationship studies reveal that modifications to the hydrazine moiety can lead to increased cytotoxicity against specific cancer types. For example, some synthesized derivatives demonstrated significant activity against Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites cells, highlighting their potential as anticancer agents .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for developing more effective derivatives. The incorporation of different functional groups can significantly influence the compound's pharmacological properties:

| Functional Group | Effect on Activity |

|---|---|

| Hydroxyl (-OH) | Enhances solubility and bioavailability |

| Aromatic Rings | Increases interaction with biological targets |

| Hydrazine Moiety | Critical for anticancer activity |

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

3.1 Synthesis of Derivatives

A study focused on synthesizing various derivatives through reactions involving benzoyl chloride and different amino acids. The resulting compounds were subjected to biological assays that demonstrated promising antibacterial and antifungal activities against strains such as E. coli and S. aureus.

3.2 Evaluation of Anticancer Activity

Another investigation assessed the anticancer potential of synthesized hydrazine carbamates against multiple cancer cell lines. The results indicated that certain modifications led to a marked increase in cytotoxicity, with some compounds achieving IC50 values in the low micromolar range .

作用機序

The mechanism of action of (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

類似化合物との比較

Similar Compounds

Benzyl carbamate: A simpler compound with similar functional groups but lacking the hydrazinyl and hydroxyphenyl groups.

Hydroxyphenyl carbamate: Similar to (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate but without the benzyl group.

Hydrazinyl carbamate: Contains the hydrazinyl and carbamate groups but lacks the benzyl and hydroxyphenyl groups.

Uniqueness

This compound is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.

生物活性

(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate, with the molecular formula C17H19N3O4 and CAS number 16679-95-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups: a hydrazinyl group, a hydroxyphenyl group, and a carbamate moiety. These structural components contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O4 |

| Molecular Weight | 329.35 g/mol |

| CAS Number | 16679-95-1 |

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, potentially acting as a competitive inhibitor by binding to active sites.

- Antioxidant Activity : The hydroxyphenyl group may contribute to antioxidant properties, helping to mitigate oxidative stress within cells.

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Cytotoxicity Assays

Research has demonstrated that this compound shows promising cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating significant potency compared to standard chemotherapeutic agents.

Case Studies

Several studies have evaluated the compound's efficacy:

- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure.

- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to targets involved in apoptosis pathways, enhancing programmed cell death in cancerous cells.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Benzyl carbamate | C10H11NO2 | Mild anti-inflammatory properties |

| Hydrazine derivatives | N2H4·H2O | General cytotoxicity |

| 4-Hydroxybenzaldehyde | C7H6O2 | Antioxidant properties |

The unique combination of hydrazine and carbamate functionalities in this compound enhances its biological activity compared to simpler analogs.

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Mechanistic Studies : Detailed studies on the molecular mechanisms by which this compound exerts its effects.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Structural Modifications : Investigating analogs and derivatives that may enhance potency or reduce toxicity.

特性

IUPAC Name |

benzyl N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c18-20-16(22)15(10-12-6-8-14(21)9-7-12)19-17(23)24-11-13-4-2-1-3-5-13/h1-9,15,21H,10-11,18H2,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNMJERWBOKZEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16679-95-1 | |

| Record name | NSC88492 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。